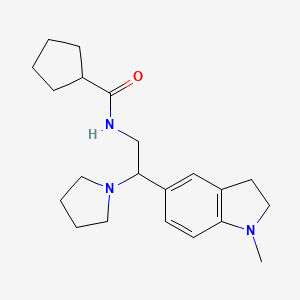

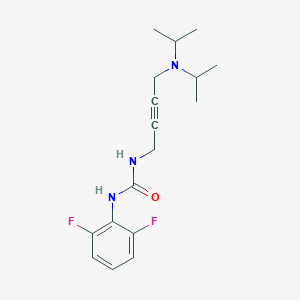

![molecular formula C14H13F2N3O2 B3000329 Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate CAS No. 2270909-91-4](/img/structure/B3000329.png)

Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrimidine derivatives and their synthesis, characterization, and potential applications, which can provide insights into the nature of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve different starting materials and reaction conditions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature can lead to the formation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These methods indicate that the synthesis of this compound could potentially involve similar nucleophilic substitution reactions or condensation processes.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined using X-ray diffraction, revealing a flat boat conformation of the tetrahydropyridine ring . This suggests that the molecular structure of this compound would also be characterized by its own unique conformation and substitution pattern, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions depending on their functional groups and substitution patterns. For instance, the DPPE group has been used for carboxyl-protection in peptide chemistry, indicating that pyrimidine carboxylates can participate in peptide synthesis and subsequent deprotection reactions . Additionally, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates demonstrates the reactivity of thiazole-pyrimidine derivatives with aromatic amines and hydrazines . These examples suggest that this compound could also be reactive towards nucleophiles and could be used in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. Some compounds exhibit fluorescence properties, as seen in the study of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate . Others have been evaluated for their biological activities, such as antioxidant properties in the case of substituted Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives . Additionally, structure-activity relationship (SAR) studies have identified certain pyrimidine derivatives as potent inhibitors of transcriptional activation mediated by AP-1 and NF-kappaB . These findings suggest that this compound could also possess unique physical properties and biological activities that could be explored further in various applications.

Aplicaciones Científicas De Investigación

Antimicrobial Applications :

- Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, a compound related to Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate, has been used to synthesize mercapto-and aminopyrimidine derivatives with potential antimicrobial properties (El-kerdawy et al., 1990).

Synthesis and Characterization :

- Novel pyrimidine glycosides have been synthesized using derivatives of Ethyl 4-oxo-3,4-dihydropyrimidine-5-carboxylate, exhibiting antimicrobial activity (El‐Sayed et al., 2008).

- A study focused on synthesizing and evaluating the spectroscopic and nonlinear optical properties of a novel compound related to this compound for its potential as an HIV-1 protease inhibitor (Pekparlak et al., 2020).

Medicinal Chemistry :

- Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, similar in structure to the compound , have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).

Heterocyclic Chemistry :

- The synthesis and properties of selected derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, which were obtained from ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate, demonstrated pharmacological activities such as analgesic, anti-inflammatory, and immunosuppressive properties (Malinka et al., 1989).

Organic Ligand Synthesis :

- Research on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, structurally similar to the compound of interest, led to the synthesis of a furan ring containing organic ligands, which exhibited varying antimicrobial activities against pathogenic bacteria (Patel, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antiviral properties , suggesting that this compound may interact with viral proteins or enzymes.

Mode of Action

It’s known that the compound undergoes a dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, heat, or light .

Result of Action

Given its potential antiviral properties, it may inhibit the replication of viruses at the cellular level, thereby preventing the spread of infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . For instance, the Dimroth rearrangement that this compound undergoes can be accelerated by heat or light .

Análisis Bioquímico

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

ethyl 2-(2,4-difluoroanilino)-4-methylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3O2/c1-3-21-13(20)10-7-17-14(18-8(10)2)19-12-5-4-9(15)6-11(12)16/h4-7H,3H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEBUMAIGRWHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

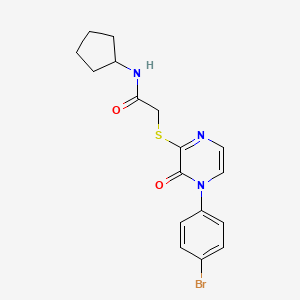

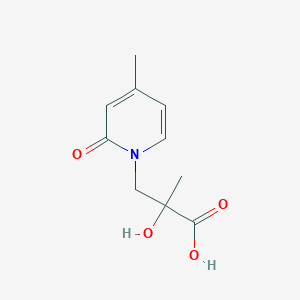

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)

![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)

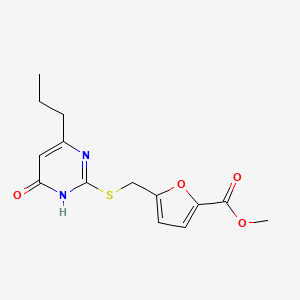

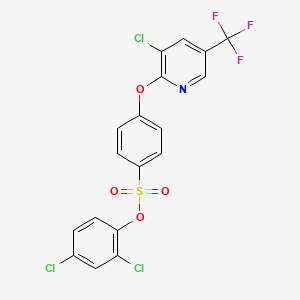

![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)

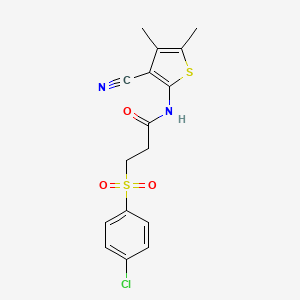

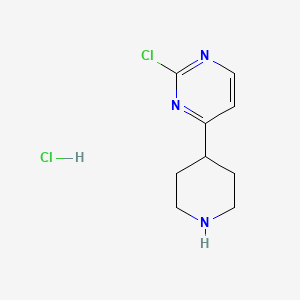

![Methyl 2-(ethylthio)-7-methyl-5-(5-methylfuran-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3000262.png)

![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)